1-酮基果糖

描述

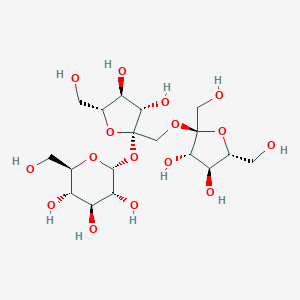

1-Kestose is a trisaccharide belonging to the group of fructooligosaccharides. It is composed of one glucose molecule and two fructose molecules linked by glycosidic bonds. This compound is naturally found in various plants, including wheat, onions, asparagus, and bananas. 1-Kestose is known for its prebiotic properties, which means it can stimulate the growth of beneficial bacteria in the gut .

科学研究应用

1-Kestose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Prebiotic Research: 1-Kestose is extensively studied for its prebiotic effects, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Faecalibacterium prausnitzii.

Functional Foods: It is used as an ingredient in functional foods to enhance gut health and improve digestion.

Medical Research: Studies have shown that 1-Kestose can induce the expression of antioxidative enzymes like glutathione-S-transferase in the liver, suggesting potential health benefits.

Industrial Applications: 1-Kestose is utilized in the production of low-calorie sweeteners and dietary supplements due to its beneficial properties.

作用机制

Target of Action

1-Kestose, a type of fructooligosaccharide, primarily targets beneficial intestinal commensals such as Bifidobacteria and Faecalibacterium prausnitzii . These bacteria play crucial roles in maintaining gut health, producing short-chain fatty acids, and exerting anti-inflammatory effects .

Mode of Action

1-Kestose acts as a prebiotic, providing nourishment for these beneficial bacteria. It is efficiently utilized by these bacteria, promoting their growth and activity . The interaction of 1-Kestose with these bacteria results in changes to the gut microbiome, enhancing the population of beneficial bacteria .

Pharmacokinetics

It is also known that 1-Kestose is well-tolerated .

Result of Action

The action of 1-Kestose results in the stimulation and growth of beneficial gut bacteria like Bifidobacteria and Faecalibacterium prausnitzii . This can lead to improved gut health and potential anti-inflammatory effects . In the context of skin cells, 1-Kestose has been shown to reduce UVB-generated reactive oxygen species (ROS) accumulation, suppress UVB radiation-induced MMPs expressions, and increase Type 1 procollagen gene expression levels .

Action Environment

The action of 1-Kestose can be influenced by various environmental factors. For instance, the gut environment, including the existing microbiome composition, can impact the efficacy of 1-Kestose as a prebiotic . Furthermore, dietary factors, such as the consumption of foods containing 1-Kestose, can also influence its action .

生化分析

Biochemical Properties

1-Kestose plays a significant role in biochemical reactions. It is synthesized from sucrose by the enzyme sucrose-sucrose fructosyl transferase . This enzyme connects a fructose residue to a second sucrose molecule, producing a 1-Kestose molecule . The enzyme fructan-fructan 1-fructosyl transferase then combines fructose residue from trisaccharides, synthesizing a longer 1-Kestose chain .

Cellular Effects

1-Kestose has been found to have a significant prebiotic effect on Faecalibacterium prausnitzii in the gut of humans . This bacterium is a butyrate producer with a significant anti-inflammatory effect and is expected to be useful as a next-generation probiotic . 1-Kestose also stimulates the enrichment of Bifidobacterium and Lactobacillus spp., which are classified as beneficial intestinal commensals .

Molecular Mechanism

The molecular mechanism of 1-Kestose involves its interaction with various biomolecules. For instance, it has been found to interact with the β-fructofuranosidase enzyme from the honeybee gut bacterium Frischella perrara . This enzyme has been shown to have a lower hydrolytic activity for trisaccharide GF2 (1-Kestose) compared to disaccharide sucrose and tetrasaccharide GF3 .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-Kestose has been found to have a significant prebiotic effect on F. prausnitzii in the gut of humans . This suggests that 1-Kestose has impressive potential as a new prebiotic targeting F. prausnitzii, a next-generation probiotic strain, as well as bifidobacteria .

Dosage Effects in Animal Models

In animal models, the effects of 1-Kestose vary with different dosages. For instance, in a study on mice, it was found that supplementation with 1-Kestose suppressed the development of diabetes in Otsuka Long-Evans Tokushima Fatty (OLETF) rats, possibly through improved glucose tolerance .

Metabolic Pathways

1-Kestose is involved in several metabolic pathways. It is synthesized from sucrose by the enzyme sucrose-sucrose fructosyl transferase . This enzyme connects a fructose residue to a second sucrose molecule, producing a 1-Kestose molecule . The enzyme fructan-fructan 1-fructosyl transferase then combines fructose residue from trisaccharides, synthesizing a longer 1-Kestose chain .

准备方法

Synthetic Routes and Reaction Conditions

1-Kestose can be synthesized through enzymatic reactions involving fructosyltransferases. These enzymes catalyze the transfer of fructose units from sucrose to other sugar molecules. The primary enzyme used in this process is β-fructofuranosidase, which facilitates the formation of 1-Kestose from sucrose .

Industrial Production Methods

Industrial production of 1-Kestose typically involves the use of microbial enzymes. For example, Aspergillus japonicus β-fructofuranosidase can be employed to produce 1-Kestose from cane sugar molasses. This process involves mixing cane sugar molasses with water and incubating it with the enzyme at specific conditions (e.g., 40°C for 24 hours) to achieve high yields of 1-Kestose .

化学反应分析

Types of Reactions

1-Kestose undergoes various chemical reactions, including hydrolysis and enzymatic transformations. It is relatively stable under normal conditions but can be hydrolyzed by specific enzymes to yield simpler sugars.

Common Reagents and Conditions

Hydrolysis: Enzymes such as β-fructofuranosidase can hydrolyze 1-Kestose into glucose and fructose.

Enzymatic Transformation: Fructosyltransferases can further elongate the fructose chain in 1-Kestose, leading to the formation of longer fructooligosaccharides like nystose.

Major Products Formed

Hydrolysis: Glucose and fructose.

Enzymatic Transformation: Longer fructooligosaccharides such as nystose and fructofuranosylnystose.

相似化合物的比较

1-Kestose is part of a group of fructooligosaccharides that includes other compounds such as nystose and fructofuranosylnystose. Compared to these similar compounds, 1-Kestose is the smallest and simplest, making it more readily utilized by certain beneficial bacteria . Here are some similar compounds:

Nystose: A tetrasaccharide composed of one glucose and three fructose units.

Fructofuranosylnystose: A pentasaccharide with one glucose and four fructose units.

Raffinose: A trisaccharide composed of galactose, glucose, and fructose.

1-Kestose’s simplicity and high prebiotic activity make it unique among these compounds, particularly in its ability to selectively stimulate beneficial gut bacteria .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2/t6-,7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWYEUIPHLMNNF-OESPXIITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Kestose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

470-69-9, 12505-31-6 | |

| Record name | 1-Kestose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Kestose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-D-Fructosylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012505316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-β-D-fructofuranosyl-(2→1)-β-D-fructofuranosyl-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-KESTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02LN7O412C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Kestose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011729 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)